3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol
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Overview
Description
3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol is a chemical compound that belongs to the class of silyl-protected alcohols. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and resistance to various reaction conditions .
Preparation Methods
The synthesis of 3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol typically involves the reaction of propargyl alcohol with tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The silyl group can be substituted with other functional groups using reagents like fluoride ions (e.g., TBAF) or acids
Common reagents and conditions used in these reactions include trifluoroacetic acid, tetrabutylammonium fluoride, and various oxidizing agents like potassium permanganate and osmium tetroxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol is widely used in scientific research, particularly in organic chemistry. Its applications include:
Protecting Group: Used to protect hydroxyl groups during multi-step synthesis.
Synthesis of Complex Molecules: Facilitates the synthesis of complex organic molecules by providing stability to reactive intermediates.
Biological Studies: Employed in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Applications: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The silyl group forms a stable bond with the oxygen atom of the hydroxyl group, preventing it from participating in unwanted side reactions . This stability is due to the steric bulk of the tert-butyl and diphenyl groups, which shield the silicon atom from nucleophilic attack .
Comparison with Similar Compounds
3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol is similar to other silyl-protected alcohols such as:
- tert-Butyldimethylsilyl (TBDMS) ethers
- Triisopropylsilyl (TIPS) ethers
- Trimethylsilyl (TMS) ethers
Compared to these compounds, this compound offers increased stability towards acidic conditions and nucleophilic species . This makes it particularly useful in synthetic routes where harsh conditions are required.
Properties
CAS No. |
126741-70-6 |
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Molecular Formula |
C19H22OSi |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C19H22OSi/c1-19(2,3)21(16-10-15-20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,20H,15H2,1-3H3 |
InChI Key |
UCFNRLWFIZPJRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C#CCO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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